1-Bromo-4-(but-2-en-1-yloxy)benzene
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Overview
Description
“1-Bromo-4-(but-2-en-1-yloxy)benzene” is a chemical compound with the CAS Number: 1017091-66-5. It has a molecular weight of 227.1 . The IUPAC name for this compound is 1-bromo-4-[(2E)-2-butenyloxy]benzene . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “1-Bromo-4-(but-2-en-1-yloxy)benzene” is 1S/C10H11BrO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2-7H,8H2,1H3/b3-2+ . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-Bromo-4-(but-2-en-1-yloxy)benzene” is a liquid at room temperature . It has a molecular weight of 227.1 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis of Polyfluoroalkoxy-Substituted Bromobenzenes
1-Bromo-4-(but-2-en-1-yloxy)benzene can be used in the synthesis of polyfluoroalkoxy-substituted bromobenzenes . This process involves the direct arylation of heteroarenes using palladium catalysis . The resulting polyfluoroalkoxy-containing arylated heteroaromatics are of great interest to researchers working in the field of pharmaceutical chemistry .
Development of Anticancer Agents
The compound plays a crucial role in the development of anticancer agents. For instance, Sonidegib, an anticancer agent for treating basal-cell carcinoma, contains a (polyfluoroalkoxy)benzene unit .
Treatment of Mucoviscidose
1-Bromo-4-(but-2-en-1-yloxy)benzene is used in the synthesis of Lumacaftor, a drug employed to treat Mucoviscidose .
Synthesis of Difamilast
Difamilast, a topical, selective, nonsteroidal PDE4 inhibitor developed for the treatment of atopic dermatitis, contains a di- or a tri-fluoroalkoxybenzene unit . The compound is used in the synthesis of this drug .
Preparation of 4-(3-butenyloxy)benzoic acid and Largazole
4-Bromo-1-butene is used in the preparation of 4-(3-butenyloxy)benzoic acid and largazole .
Synthesis of Gymnodimine
The compound is used in double alkylation of lactams, followed by Grubbs ring-closing metathesis, to yield gymnodimine .
Preparation of Dienehydrazides
1-Bromo-4-(but-2-en-1-yloxy)benzene serves as a reagent in the preparation of dienehydrazides .
Synthesis of Polyfluoroalkoxy-Containing Arylated Heteroaromatics
The compound is used in the synthesis of polyfluoroalkoxy-containing arylated heteroaromatics . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-bromo-4-[(E)-but-2-enoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2-7H,8H2,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWUQKOOAPNORF-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCOC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/COC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(but-2-en-1-yloxy)benzene |
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